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Compound of Interest

Compound Name: 1,1,1,3,3,3-Hexachloropropane

Cat. No.: B1216839 Get Quote

1,1,1,3,3,3-Hexachloropropane, with the chemical formula C₃H₂Cl₆ or CCl₃CH₂CCl₃, is a

significant compound within the family of chlorinated hydrocarbons.[1] It holds the distinction of

being the last of the 29 possible chlorinated derivatives of propane to be synthesized.[2] This

milestone was achieved in 1950 by A. W. Davis and A. M. Whaley.[2] The primary industrial

relevance of this compound lies in its role as a key intermediate in the production of

1,1,1,3,3,3-hexafluoropropane, a substance with applications in refrigerants and fire

extinguishing agents.[2][3] This guide provides a comprehensive overview of the historical

evolution of its synthesis, from the initial reports to more refined catalytic methods, offering

insights into the chemical principles and experimental designs that have shaped its production.

The Pioneering Synthesis: Direct Chlorination by
Davis and Whaley (1950)
The first successful synthesis of 1,1,1,3,3,3-hexachloropropane was a testament to the

systematic exploration of chlorination reactions prevalent in the mid-20th century. The

approach taken by Davis and Whaley was direct and relied on the progressive substitution of

hydrogen with chlorine on a propane backbone.

Causality in Experimental Design
The choice of starting materials, namely 1,1,3,3-tetrachloropropane and/or 1,1,1,3-

tetrachloropropane, was a logical step in a stepwise chlorination strategy. By starting with an

already partially chlorinated propane, the researchers could target the remaining C-H bonds for
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substitution, thereby minimizing the formation of lower chlorinated byproducts and reducing the

reaction severity compared to starting with propane itself. The reaction temperature of 80-100

°C was selected to provide sufficient energy to initiate and sustain the free-radical chain

reaction of chlorination without causing excessive decomposition or unwanted side reactions.

The identification of 1,1,1,3,3-pentachloropropane as an intermediate confirms the sequential

nature of this synthetic route.[2]

Reaction Pathway
The synthesis proceeds through a free-radical mechanism, where chlorine radicals sequentially

abstract hydrogen atoms from the propane backbone, followed by reaction with molecular

chlorine to form a new C-Cl bond and regenerate a chlorine radical.

1,1,3,3-Tetrachloropropane
(CHCl₂CH₂CHCl₂)

1,1,1,3,3-Pentachloropropane
(CCl₃CH₂CHCl₂)
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 Further Chlorination
(80-100 °C)
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Davis & Whaley's Stepwise Chlorination (1950)

Click to download full resolution via product page

Caption: Davis & Whaley's Stepwise Chlorination (1950)

Experimental Protocol: A Reconstruction
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While the original publication provides the core details, a standard laboratory protocol of that

era for such a reaction would likely have involved the following steps:

Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a

gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a

reflux condenser is assembled. The outlet of the condenser is connected to a gas scrubber

to neutralize excess chlorine and hydrogen chloride byproduct.

Charging the Reactor: The starting material, either 1,1,3,3-tetrachloropropane or 1,1,1,3-

tetrachloropropane, is charged into the reaction flask.

Initiation and Reaction: The reaction mixture is heated to the target temperature of 80-100

°C. Gaseous chlorine is then bubbled through the stirred liquid. The reaction is typically

initiated by UV light or a radical initiator, although thermal initiation at this temperature is also

feasible.

Monitoring: The progress of the reaction would have been monitored by measuring the

density or refractive index of the reaction mixture over time.

Work-up and Purification: Upon completion, the flow of chlorine is stopped, and the reaction

mixture is cooled. Any dissolved gases are removed by purging with an inert gas (e.g.,

nitrogen). The crude product is then washed with a dilute solution of sodium bisulfite to

remove residual chlorine, followed by a wash with water and a brine solution. After drying

with a suitable agent (e.g., anhydrous calcium chloride), the final product is purified by

fractional distillation under reduced pressure.

The Advent of Telomerization: A More Direct and
Efficient Route
Following the initial discovery, a more elegant and efficient method for synthesizing 1,1,1,3,3,3-
hexachloropropane emerged based on the principles of telomerization. This process involves

the addition of a "telogen" (in this case, carbon tetrachloride) across the double bond of a

"taxogen" (1,1-dichloroethene, also known as vinylidene chloride).[3] This approach offers a

significant advantage by constructing the C3 backbone and introducing all six chlorine atoms in

the correct positions in a single, catalyzed step, leading to a quantitative yield.[2]
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Causality in Experimental Design
The choice of carbon tetrachloride and 1,1-dichloroethene is chemically intuitive. Carbon

tetrachloride serves as a source of both the CCl₃ group and a chlorine atom. 1,1-

dichloroethene provides the central CH₂-CCl₂ unit. The reaction is not spontaneous and

requires a catalyst to facilitate the addition. Copper salts, such as copper(I) and copper(II)

chloride, have proven to be particularly effective.[2][3] These catalysts function by creating a

redox system that can generate the initial trichloromethyl radical (•CCl₃) from carbon

tetrachloride, which then initiates the addition cascade. The use of an amine co-catalyst can

enhance the solubility and reactivity of the copper catalyst.[3] The reaction temperature of 80-

150 °C is necessary to achieve a reasonable reaction rate.[2]

Reaction Mechanism: A Catalytic Radical Addition
The copper-catalyzed telomerization is believed to proceed through a redox-initiated radical

chain mechanism.
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Reactants

Carbon Tetrachloride
(CCl₄)

Initiation:
CCl₄ + Cu(I) → •CCl₃ + Cu(II)Cl

1,1-Dichloroethene
(CH₂=CCl₂)

Propagation Step 1:
•CCl₃ + CH₂=CCl₂ → CCl₃CH₂ĊCl₂

 Trichloromethyl
Radical

Propagation Step 2:
CCl₃CH₂ĊCl₂ + CCl₄ → CCl₃CH₂CCl₃ + •CCl₃

 Intermediate
Radical

 Chain Carrier
Regeneration

1,1,1,3,3,3-Hexachloropropane

Copper-Catalyzed Telomerization Pathway
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Caption: Copper-Catalyzed Telomerization Pathway

Experimental Protocol: Copper-Catalyzed Synthesis
Based on patent literature, a representative protocol for this method is as follows:[3]

Reactor Preparation: A pressure-rated reactor is charged with the catalyst, such as a mixture

of copper(I) chloride and copper(II) chloride, a solvent (if used, such as 1,2-dichloroethane),

and carbon tetrachloride.[3] The reactor is then sealed and purged with an inert gas like

nitrogen to remove oxygen, which can interfere with radical reactions.

Reactant Addition: 1,1-dichloroethene is then added to the reactor.
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Reaction Conditions: The mixture is heated to the reaction temperature, typically between

120-150 °C, and maintained under pressure.[3] The reaction is allowed to proceed for

several hours (e.g., 4-20 hours) with constant stirring.[3]

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst.

The crude product is then subjected to reduced pressure distillation. This process first

removes any low-boiling components and the solvent, which can be recycled.[3] Continued

fractional distillation under vacuum yields the pure 1,1,1,3,3,3-hexachloropropane.

Comparative Data on Telomerization Methods
The efficiency of the telomerization reaction is highly dependent on the chosen catalyst system

and reaction conditions.

Catalyst
System

Co-
catalyst/Sol
vent

Temperatur
e (°C)

Time (h) Yield (%) Reference

CuCl

Isopropylami

ne / 1,2-

Dichloroethan

e

80 8 30 [3]

CuCl / CuCl₂

(1:1)
None 130-133 20 71 [3]

Cu(NO₃)₂ Ethanolamine 120-150 4-6
High

Conversion
[3]

Synthesis of Precursors: The Kharasch Reaction
The synthesis of related chloropropanes, particularly 1,1,1,3,3-pentachloropropane, is also

historically and industrially significant. This compound can be a precursor or an intermediate in

chlorination processes. It is commonly synthesized via the Kharasch addition reaction, which

involves the catalyzed addition of carbon tetrachloride to vinyl chloride.[4] This reaction shares

mechanistic similarities with the telomerization used for hexachloropropane synthesis and often

employs catalysts like cuprous chloride or iron-based systems.[4][5]
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Conclusion
The historical synthesis of 1,1,1,3,3,3-hexachloropropane showcases a clear progression in

synthetic organic chemistry. From the brute-force, stepwise free-radical chlorination reported by

Davis and Whaley, the field evolved to the more sophisticated and efficient copper-catalyzed

telomerization of carbon tetrachloride and 1,1-dichloroethene. This latter approach represents a

more atom-economical and selective method, providing a quantitative route to the desired

product. The development of various catalyst systems for this telomerization reaction further

underscores the importance of catalysis in controlling reaction outcomes, enhancing yields,

and improving the overall efficiency of chemical manufacturing processes. These historical

developments provide valuable insights for researchers and professionals in chemical and drug

development, demonstrating the power of mechanistic understanding and catalyst design in

advancing synthetic capabilities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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